![molecular formula C9H10F4N2 B13040295 (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13040295.png)
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine: is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as copper-catalyzed reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated groups can enhance binding affinity and selectivity in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison: Compared to similar compounds, (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific arrangement of functional groups. This unique structure can result in distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C9H10F4N2 |
|---|---|
Peso molecular |
222.18 g/mol |
Nombre IUPAC |
(1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14/h1-3,8H,4,14-15H2/t8-/m0/s1 |
Clave InChI |
VZUUWURFTNDEIX-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C(F)(F)F)[C@H](CN)N)F |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(CN)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)

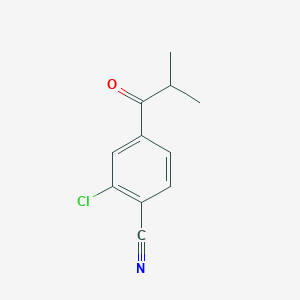

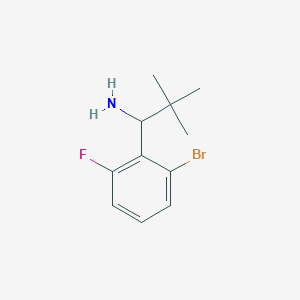
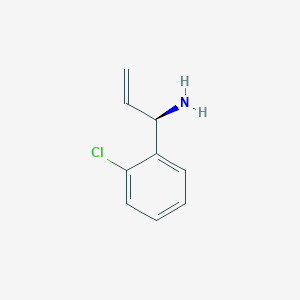
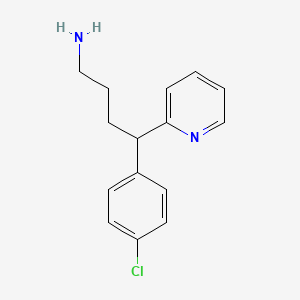
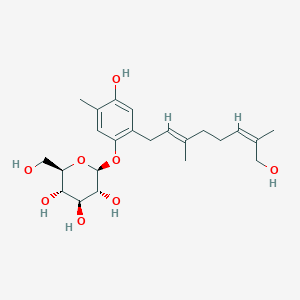
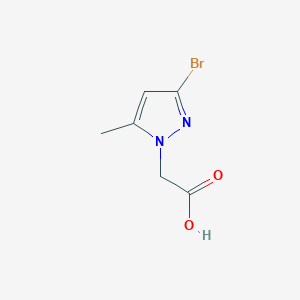
![(3R)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040260.png)
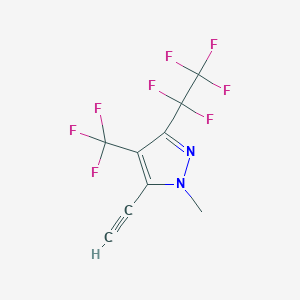
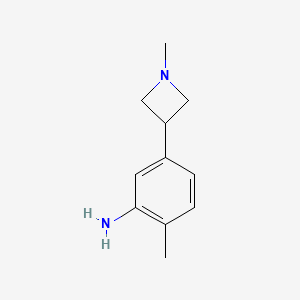
![3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hcl](/img/structure/B13040278.png)
![(S)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13040279.png)
